molecular formula C15H33NOSi B587170 (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-51-1

(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

Cat. No. B587170
CAS RN: 672314-51-1
M. Wt: 271.52
InChI Key: RJMNCCXUDNEXKJ-IYXRBSQSSA-N
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Description

(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, or (R)-1-Bt-DMSC, is an organic compound with a range of scientific and industrial applications. It is a chiral amine, which means it has an asymmetrical molecular structure, and is used in a variety of chemical synthesis processes. In

Scientific Research Applications

(R)-1-Bt-DMSC has a range of scientific applications, including use as a chiral building block in organic synthesis, as a catalyst in asymmetric synthesis, and as a reagent in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of enzymes, peptides, and other biologically active molecules. Additionally, (R)-1-Bt-DMSC is used in the synthesis of polymers, and in the production of a variety of materials, such as plastics, rubbers, and coatings.

Mechanism of Action

The mechanism of action of (R)-1-Bt-DMSC is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds are formed when the compound binds to a substrate molecule, such as an enzyme or receptor, and the hydrogen atoms of the compound interact with the electron-rich regions of the substrate molecule. This interaction then triggers a series of chemical reactions, which can result in the synthesis of new molecules, or the activation of a cellular process.
Biochemical and Physiological Effects
(R)-1-Bt-DMSC has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the treatment of various diseases and conditions, such as cancer and autoimmune disorders. Additionally, (R)-1-Bt-DMSC has been shown to have an inhibitory effect on the growth of certain bacteria, and has been used in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

(R)-1-Bt-DMSC has a number of advantages when used in laboratory experiments. It is a mild and efficient reaction that can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, (R)-1-Bt-DMSC also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the reaction is temperature-sensitive, and must be carefully monitored to ensure that the desired product is formed.

Future Directions

There are a number of potential future directions for (R)-1-Bt-DMSC. It has been shown to have a range of applications in organic synthesis, and further research could be done to explore its potential as a catalyst in other reactions. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals and other biologically active molecules. Additionally, further research could be done to explore its potential use in the synthesis of polymers and other materials, and its potential use in the treatment of diseases and conditions.

Synthesis Methods

(R)-1-Bt-DMSC is synthesized from a combination of cyclohexanone and tert-butyldimethylsilyl chloride. The two compounds are reacted together in a solvent such as dichloromethane, to form the desired product. This reaction is known as a Wittig reaction, and is a type of nucleophilic substitution reaction. The Wittig reaction is a useful synthetic route for the preparation of (R)-1-Bt-DMSC, as it is a mild and efficient method that can be used to synthesize a variety of compounds.

properties

IUPAC Name

(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3/t12-,13?,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNCCXUDNEXKJ-IYXRBSQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741235
Record name (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

CAS RN

672314-51-1
Record name (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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